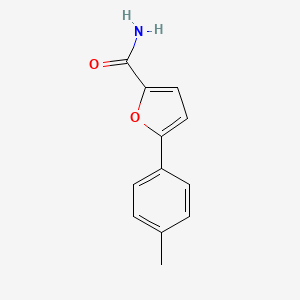

5-(4-Methylphenyl)furan-2-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

61941-97-7 |

|---|---|

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

5-(4-methylphenyl)furan-2-carboxamide |

InChI |

InChI=1S/C12H11NO2/c1-8-2-4-9(5-3-8)10-6-7-11(15-10)12(13)14/h2-7H,1H3,(H2,13,14) |

InChI Key |

FNLZYXXWCFUJGM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(O2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 4 Methylphenyl Furan 2 Carboxamide and Its Derivatives

Strategic Approaches for the Construction of Furan-2-carboxamide Scaffolds

The synthesis of the target scaffold can be approached by first forming the amide bond and then constructing the furan (B31954) ring, or more commonly, by creating the furan ring system followed by amide bond formation.

Amide Bond Formation Reactions

The formation of the amide bond is a fundamental transformation in the synthesis of furan-2-carboxamides. bohrium.com This typically involves the coupling of a furan-2-carboxylic acid derivative with an appropriate amine. bohrium.com Standard methods of amide bond formation are generally effective. sigmaaldrich.com

A common and efficient strategy involves the activation of the carboxylic acid. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) are used to activate furan-2-carboxylic acid, which is then treated with an amine to yield the desired furan-2-carboxamide. nih.gov For instance, the reaction of furan-2-carbonyl chloride with 4-bromoaniline (B143363) in the presence of triethylamine (B128534) in dichloromethane (B109758) has been used to synthesize N-(4-bromophenyl)furan-2-carboxamide in excellent yields (94%). mdpi.comresearchgate.net This intermediate is a key precursor for introducing various aryl groups at the N-phenyl position via cross-coupling reactions. mdpi.com

Microwave-assisted synthesis has also been employed to accelerate amide bond formation. The reaction between 2-furoic acid and amines like furfurylamine (B118560) can be carried out in a microwave reactor using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT/NMM/TsO⁻), leading to good yields under mild conditions. researchgate.net

A two-step transamidation protocol has been developed for N-(quinolin-8-yl)furan-2-carboxamides. mdpi.com The process begins with the activation of the 8-AQ amide with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com The resulting N-acyl-Boc-carbamate intermediate then reacts efficiently with various amines at mild temperatures to produce the target amides without the need for a catalyst. mdpi.com This method is notable for its compatibility with sensitive functional groups like esters. mdpi.com

| Carboxylic Acid/Derivative | Amine | Coupling Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Furan-2-carboxylic acid | 1,4-Diaminobenzene | CDI, THF, 45 °C | N-(4-Aminophenyl)furan-2-carboxamide | 59% | nih.gov |

| Furan-2-carbonyl chloride | 4-Bromoaniline | Et₃N, DCM, r.t. | N-(4-Bromophenyl)furan-2-carboxamide | 94% | mdpi.com |

| 2-Furoic acid | Furfurylamine | EDC, Microwave | N-(Furan-2-ylmethyl)furan-2-carboxamide | Good | researchgate.net |

| N-(Quinolin-8-yl)benzofuran-2-carboxamide derivative | Various amines | 1. Boc₂O, DMAP; 2. Toluene, 60 °C | Substituted benzofuran-2-carboxamides | High | mdpi.com |

Furan Ring Synthesis Protocols

One direct method involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) for the synthesis of 5-aryl-furan-2-carboxylic acids. researchgate.net This approach provides a pathway to the key acid intermediate required for subsequent amidation. Gold-catalyzed dehydrative cyclizations of readily available, heteroatom-substituted propargylic alcohols also offer an efficient route to substituted furans under mild, open-flask conditions. organic-chemistry.org

Multicomponent reactions (MCRs) provide a powerful one-pot method for constructing highly functionalized furan rings. tubitak.gov.trnih.gov For example, the reaction between arylglyoxals, acetylacetone, and a 2,6-dialkylphenol in the presence of triethylamine can produce 1-(4-(3,5-dialkylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one derivatives in high yields. tubitak.gov.trnih.gov While not directly yielding the target carboxamide, this method highlights a strategy for assembling a polysubstituted furan core that could be further modified. tubitak.gov.trnih.gov

Advanced Functionalization and Derivatization at the 5-Position and Carboxamide Nitrogen

To generate analogues of 5-(4-Methylphenyl)furan-2-carboxamide, functionalization at both the furan C5-position and the amide nitrogen is essential for exploring structure-activity relationships.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) for Aryl Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the introduction of diverse aryl groups. sigmaaldrich.comnih.gov The Suzuki-Miyaura reaction is particularly effective for this purpose. sigmaaldrich.com

A key strategy involves synthesizing a precursor like N-(4-bromophenyl)furan-2-carboxamide and then using it in a Suzuki-Miyaura cross-coupling reaction. mdpi.comresearchgate.net By reacting this bromo-substituted intermediate with various arylboronic acids in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base like potassium phosphate, a series of N-(4-arylphenyl)furan-2-carboxamide analogues can be synthesized in moderate to good yields (43–83%). mdpi.com This method allows for the direct introduction of the p-tolyl group or other substituted phenyl rings onto the N-phenyl moiety of the carboxamide. mdpi.com

Similarly, C-H arylation offers a direct method for functionalizing the furan ring. mdpi.com Using an 8-aminoquinoline (B160924) (8-AQ) directing group on the furan-2-carboxamide, palladium-catalyzed C-H arylation with aryl iodides can introduce substituents at the C5 position. mdpi.com The reaction of N-(quinolin-8-yl)benzofuran-2-carboxamide with 4-iodotoluene, using Pd(OAc)₂ as the catalyst and NaOAc/AgOAc as additives, yielded the 3-(p-tolyl) substituted product in 88% yield. mdpi.com While demonstrated on a benzofuran (B130515), this principle is applicable to furan systems.

| Substrate | Arylboronic Acid | Catalyst/Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-(4-bromophenyl)furan-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | N-(biphenyl-4-yl)furan-2-carboxamide | 83% | mdpi.com |

| N-(4-bromophenyl)furan-2-carboxamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | N-(4'-methoxybiphenyl-4-yl)furan-2-carboxamide | 72% | mdpi.com |

| N-(4-bromophenyl)furan-2-carboxamide | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | N-(4'-chlorobiphenyl-4-yl)furan-2-carboxamide | 65% | mdpi.com |

| N-(4-bromophenyl)furan-2-carboxamide | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | N-(4'-nitrobiphenyl-4-yl)furan-2-carboxamide | 43% | mdpi.com |

One-Pot Multicomponent Reactions for Structural Diversity

One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, offering advantages in terms of atom economy and procedural simplicity. tubitak.gov.trnih.gov These methods are increasingly used to generate structural diversity in heterocyclic compounds. nih.gov

An example of this approach is the synthesis of highly functionalized furan derivatives from the reaction of arylglyoxals, acetylacetone, and 2,6-dialkylphenols. nih.govnih.gov This reaction proceeds in acetone (B3395972) under reflux conditions, using triethylamine as a base, to afford products in excellent yields within a few hours. nih.govnih.gov The straightforward procedure and easy workup make it an attractive route for creating complex furan cores that can be subsequently elaborated into carboxamides. nih.gov

Another diversity-oriented synthesis was developed to create four series of furan-2-carboxamide molecules by coupling furoic acid with different linkers, which were then further functionalized. nih.gov This approach, while involving sequential steps, embodies the MCR principle of rapidly building molecular complexity from simple starting materials. nih.gov

Hybrid Molecule Synthesis Incorporating Diverse Pharmacophores (e.g., Thiadiazole, Thiazole (B1198619), Pyrazole (B372694) Moieties)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug discovery to develop multifunctional agents. nih.govresearchgate.net The furan-2-carboxamide scaffold has been successfully hybridized with various nitrogen- and sulfur-containing heterocycles.

Thiadiazole Hybrids: A series of novel N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives has been synthesized and characterized. nih.gov The synthesis was carried out using both conventional heating and microwave irradiation, with the latter providing enhanced reaction rates and yields. nih.gov

Thiazole and Pyrazole Hybrids: The hybridization of thiazole and pyrazoline moieties has emerged as an innovative strategy, leading to compounds with diverse biological activities. ekb.eg Synthetic methodologies often involve the Hantzsch-thiazole synthesis to build the thiazole ring, which is then linked to a pyrazole or pyrazoline fragment. researchgate.net For example, a series of novel thiopyrano[2,3-d]thiazoles linked to a pyrazole moiety was designed and synthesized, demonstrating the feasibility of creating complex hybrid systems. nih.gov While not starting from a furan-2-carboxamide, these methods illustrate established routes for creating thiazole-pyrazole linkages that could be applied to furan-based starting materials.

Triazole Hybrids: In a convergent synthetic approach, a 1,2,3-triazole ring was used as a stable linker to join an azide-functionalized moiety with N-(prop-2-yn-1-yl)furan-2-carboxamide. nih.gov The triazole ring was constructed using the classical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), highlighting a robust method for creating furan-2-carboxamide hybrids. nih.gov

Purification and Spectroscopic Characterization Techniques (e.g., FT-IR, NMR, Mass Spectrometry) applied to Furan-2-carboxamide Analogues

The positive identification and confirmation of the molecular structure of synthesized compounds such as this compound and its derivatives are contingent upon rigorous purification and subsequent analysis using an array of spectroscopic methods. These techniques provide a detailed insight into the compound's purity, molecular weight, and the specific arrangement of atoms and functional groups within the molecule.

Purification Techniques

Following synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, by-products, and other impurities. Therefore, purification is a critical step to isolate the target molecule in a pure form. For furan-2-carboxamide derivatives, standard laboratory techniques such as column chromatography and recrystallization are commonly employed.

Column Chromatography: This is a prevalent method for purifying compounds from a mixture. For furan-2-carboxamide analogues, flash column chromatography using silica (B1680970) gel as the stationary phase is often effective. mdpi.combldpharm.com The choice of the mobile phase, typically a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate), is optimized to achieve effective separation of the target compound from impurities based on differences in their polarity and affinity for the stationary phase. mdpi.com The progress of the separation is monitored by thin-layer chromatography (TLC). mdpi.com

Recrystallization: This technique is used to purify solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a suitable hot solvent until it is fully dissolved. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the solution. This process, if performed carefully, can yield highly pure crystalline solids.

Spectroscopic Characterization

Once purified, the compound's identity and structure are confirmed using various spectroscopic methods. While specific experimental data for this compound is not extensively available in published literature, the following sections describe the expected analytical results based on its structure and data from closely related analogues.

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a furan-2-carboxamide derivative, characteristic absorption bands are expected. For instance, the FT-IR spectrum of a similar compound, N-(4-(4-Methylbenzamido)phenyl)furan-2-carboxamide, shows key absorptions that can be correlated to the expected peaks for the target compound.

Key expected vibrational frequencies for this compound would include:

N-H stretching: Around 3300-3100 cm⁻¹, characteristic of the amide group.

C-H stretching: Aromatic and methyl C-H stretches would appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.

C=O stretching (Amide I band): A strong absorption peak around 1680-1640 cm⁻¹, indicative of the carbonyl group in the amide.

N-H bending (Amide II band): Around 1640-1550 cm⁻¹.

C=C stretching: Aromatic and furan ring stretches in the 1600-1450 cm⁻¹ region.

C-O-C stretching: Furan ring ether stretch, typically observed around 1250-1020 cm⁻¹.

Below is a table of significant FT-IR peaks for an analogous compound, N-(4-(4-Methylbenzamido)phenyl)furan-2-carboxamide. uni.lu

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Amide & Aromatic N-H | Stretching | 3309, 3146 |

| Amide C=O | Stretching | 1642 |

| Aromatic C=C | Stretching | 1564, 1516 |

| C-N | Stretching | 1315 |

| C-H (out-of-plane bend) | Bending | 853, 752 |

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by providing detailed information about the carbon and hydrogen framework.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the protons on the tolyl group, the furan ring, and the amide group.

Amide Protons (-CONH₂): A broad singlet is expected, typically in the downfield region (δ 7.0-8.5 ppm), and its chemical shift can be solvent-dependent.

Aromatic Protons (Tolyl group): Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm), corresponding to the AA'BB' system of the para-substituted benzene (B151609) ring.

Furan Protons: Two doublets are expected for the protons on the furan ring (δ 6.5-7.5 ppm).

Methyl Protons (-CH₃): A sharp singlet around δ 2.3-2.5 ppm.

The table below shows ¹H NMR data for a related compound, 5-(4-Nitrophenyl)furan-2-carboxylic Acid, to illustrate the typical chemical shifts for the furan and phenyl protons. mdpi.com

| Protons | Multiplicity | Chemical Shift (δ ppm) |

| H (COOH) | broad singlet | 13.35 |

| H (Phenyl) | doublet | 8.31 |

| H (Phenyl) | doublet | 8.04 |

| H (Furan) | doublet | 7.44 |

| H (Furan) | doublet | 7.37 |

¹³C NMR Spectroscopy: This provides information on the different carbon environments in the molecule.

Carbonyl Carbon (C=O): Expected in the downfield region, around δ 158-165 ppm.

Aromatic and Furan Carbons: Multiple signals in the δ 110-160 ppm range. The carbon attached to the oxygen in the furan ring (C2 and C5) will be more downfield.

Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 20-25 ppm.

The following table presents ¹³C NMR data for the analogous compound N-(4-(4-Methylbenzamido)phenyl)furan-2-carboxamide to provide context for the expected chemical shifts. uni.lu

| Carbon Type | Chemical Shift (δ ppm) |

| Amide C=O | 165.2, 156.1 |

| Furan C (C-O) | 147.6 |

| Furan C | 145.7, 114.6, 112.2 |

| Aromatic C | 141.6, 135.2, 134.2, 132.1, 129.0, 127.7, 120.7 |

| Methyl C | 21.0 |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound (C₁₂H₁₁NO₂), the expected monoisotopic mass is approximately 201.08 g/mol . In high-resolution mass spectrometry (HRMS), the precise mass can be determined, which helps to confirm the molecular formula.

Predicted mass spectrometry data for the target compound is available.

| Adduct | Predicted m/z |

| [M+H]⁺ | 202.08626 |

| [M+Na]⁺ | 224.06820 |

| [M-H]⁻ | 200.07170 |

In Vitro Pharmacological Characterization and Biological Target Profiling

Evaluation of In Vitro Antiproliferative and Cytotoxic Efficacy of Furan-2-carboxamide Derivatives

Furan-2-carboxamide derivatives have demonstrated significant potential as antiproliferative and cytotoxic agents against a variety of cancer cell lines. Research into this class of compounds has revealed their ability to inhibit cancer cell growth, induce programmed cell death, and interfere with critical cellular processes necessary for tumor progression.

Inhibition of Cancer Cell Line Proliferation (e.g., MCF-7, HeLa, HepG2, Huh-7, HCT-116, A549)

A number of furan-2-carboxamide derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. One study synthesized a series of carbamothioyl-furan-2-carboxamide derivatives and tested their anti-cancer potential. Among them, a p-tolyl derivative showed notable activity. nih.gov Specifically, the compound p-tolylcarbamothioyl)furan-2-carboxamide demonstrated the highest anti-cancer activity against hepatocellular carcinoma cells. nih.gov

The antiproliferative activity of these derivatives has been observed across a range of cancer cell lines, including breast (MCF-7), cervical (HeLa), liver (HepG2, Huh-7), colon (HCT-116), and lung (A549) cancers. For instance, a novel furan-2-carboxamide based small molecule was found to be a selective microtubule stabilizing agent with IC50 values ranging from 4 µM to 8 µM in different cancer cell lines. nih.gov Another study on a resveratrol (B1683913) analogue, (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide (CS), discovered its potent suppressive effect on HCT116 colorectal cancer cells, while normal colon cells remained insensitive. nih.gov

Furthermore, a series of novel furan-based compounds were synthesized and their cytotoxic activity was determined against the breast cancer cell line MCF-7. Two compounds, a pyridine (B92270) carbohydrazide (B1668358) and an N-phenyl triazinone, exhibited good cytotoxic activity with IC50 values of 4.06 and 2.96 μM, respectively.

Table 1: Antiproliferative Activity of Selected Furan-2-Carboxamide Derivatives

| Compound/Derivative | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| p-tolylcarbamothioyl)furan-2-carboxamide | HepG2, Huh-7, MCF-7 | Significant anti-cancer activity | nih.gov |

| Furan-2-carboxamide based small molecule | Various cancer cells | IC50: 4-8 µM | nih.gov |

| (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide | HCT116 | Potent suppressive effect | nih.gov |

| Pyridine carbohydrazide derivative | MCF-7 | IC50: 4.06 µM | |

| N-phenyl triazinone derivative | MCF-7 | IC50: 2.96 µM | |

| 5-(Furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (6f) | HT-1080, HeLa, A549, HepG-2, MCF-7 | Significant anti-proliferative activity | nih.gov |

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

The cytotoxic effects of furan-2-carboxamide derivatives are often mediated through the induction of apoptosis, or programmed cell death. For example, a resveratrol analogue, (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide (CS), was found to cause cytotoxicity in HCT116 cells through several apoptotic events, including the activation of the Fas death receptor, FADD, and caspases 8, 3, and 9. nih.gov This indicates that the compound triggers apoptosis via an extrinsic pathway. nih.gov

Similarly, a novel furan-2-carboxamide derivative that acts as a microtubule stabilizing agent potentiates apoptosis in cancer cells. nih.gov The disruption of microtubule dynamics during cell division can lead to cell cycle arrest and subsequently trigger apoptosis. Studies on the carcinogen furan (B31954) have also shown that it can alter the expression of apoptosis-related genes in rat liver, suggesting that the furan moiety itself can play a role in modulating apoptotic pathways. nih.govnih.gov In mouse Leydig cells, furan exposure was found to increase the rate of apoptotic cells and alter the expression of apoptosis-related genes like caspase 3 and bcl-2. nih.gov

Another study on a series of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, which can be considered related structures, showed that one compound induced apoptosis in MCF-7 breast cancer cells, with a significant reduction in cell viability. mdpi.com

Modulation of Cell Cycle Progression (e.g., G2/M Arrest, SubG1 Accumulation)

Interference with the cell cycle is another key mechanism by which furan-2-carboxamide derivatives exert their antiproliferative effects. Several studies have reported that these compounds can cause cell cycle arrest, particularly at the G2/M phase.

A resveratrol analogue, (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide (CS), induced G2/M cell cycle arrest in human colorectal HCT116 cells. nih.gov This was associated with the up-regulation of p53 and p21. nih.gov Similarly, a novel furan-2-carboxamide based small molecule was shown to induce G2/M arrest and an accumulation of the subG1 population of cells, which is indicative of apoptosis. nih.gov

Furthermore, a study on a different furan derivative, 5-(furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (6f), demonstrated that it induced G2/M cell cycle arrest in a dose-dependent manner in human fibrosarcoma HT-1080 cells, which was followed by the induction of apoptosis. nih.gov The carcinogen furan has also been shown to alter the expression of genes related to cell cycle control in rat liver. nih.govnih.gov

Alteration of Cellular Microtubule Dynamics and Polymerization

Microtubules are essential components of the cytoskeleton involved in cell division, and they are a validated target for anticancer drugs. A novel furan-2-carboxamide based small molecule has been identified as a selective microtubule stabilizing agent. nih.gov By stabilizing microtubules, this compound abrogates chromosomal segregation during cell division, which results in cell cycle arrest and ultimately leads to cell death. nih.gov

Another synthetic compound, 5-(furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (6f), was found to cause apoptosis in human fibrosarcoma HT-1080 cells by disrupting tubulin polymerization. nih.gov Molecular docking studies suggested that this compound binds to the colchicine-binding site of tubulin, thereby inhibiting its polymerization. nih.gov

Effects on Mitochondrial Membrane Potential (MMP) and Reactive Oxygen Species (ROS) Production

The disruption of mitochondrial function is a common pathway for the induction of apoptosis. While specific data on 5-(4-Methylphenyl)furan-2-carboxamide is not available, the general class of compounds that induce apoptosis often impact mitochondrial membrane potential (MMP) and the production of reactive oxygen species (ROS). Mitochondria are a primary source of ROS within the cell, and an imbalance in ROS levels can lead to oxidative stress and trigger apoptosis. nih.gov

Studies on the carcinogen furan have shown that it can induce oxidative damage in cultured mouse Leydig cells, leading to increased lipid peroxidation and ROS levels, while decreasing the activity of antioxidant enzymes. nih.gov This suggests that the furan scaffold can contribute to oxidative stress. In a study on nicotinamide, it was shown to lower ROS levels and increase MMP, highlighting the complex interplay between cellular metabolism, ROS, and mitochondrial health. nih.gov Although not directly related to the compound , it underscores the importance of these parameters in cell fate decisions. nih.gov

Assessment of In Vitro Antimicrobial Properties of Furan-2-carboxamide Derivatives

In addition to their anticancer properties, furan-2-carboxamide derivatives have also been investigated for their antimicrobial activity. A study on a series of carbamothioyl-furan-2-carboxamide derivatives found that those possessing a 2,4-dinitrophenyl moiety exhibited significant inhibition against various bacterial and fungal strains. nih.govnih.gov

Another study focused on the synthesis of N-(4-bromophenyl)furan-2-carboxamide and its arylated analogues, which were tested against clinically isolated drug-resistant bacteria. The parent compound, N-(4-bromophenyl)furan-2-carboxamide, showed excellent activity against extensively drug-resistant (XDR) pathogens, including Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Furthermore, a diversity-oriented collection of furan-2-carboxamides was evaluated for their antibiofilm activity against Pseudomonas aeruginosa. nih.gov While none of the compounds inhibited the growth of the pathogen, many exhibited a reduction in biofilm formation, with carbohydrazide and triazole derivatives showing the most significant activity. nih.gov

Table 2: Antimicrobial Activity of Selected Furan-2-Carboxamide Derivatives

| Compound/Derivative | Microorganism | Activity | Reference |

|---|---|---|---|

| Carbamothioyl-furan-2-carboxamides (with 2,4-dinitrophenyl) | Various bacteria and fungi | Significant inhibition | nih.govnih.gov |

| N-(4-bromophenyl)furan-2-carboxamide | A. baumannii, K. pneumoniae, E. cloacae, MRSA (XDR strains) | Excellent activity | nih.gov |

| Furan-2-carboxamide derivatives (carbohydrazides and triazoles) | P. aeruginosa | Significant antibiofilm activity | nih.gov |

| 5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives | Various microorganisms | Promising antimicrobial results | nih.govresearchgate.net |

Antibacterial Activity against Clinically Relevant Pathogens (e.g., Drug-Resistant A. baumannii, K. pneumoniae, E. cloacae, S. aureus, E. coli, P. vulgaris, L. monocytogenes, B. cereus)

The antibacterial potential of furan-2-carboxamide derivatives has been investigated against a range of clinically significant bacteria, including multidrug-resistant strains. Research into a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids demonstrated notable activity primarily against Gram-positive bacteria. nih.gov Specifically, compounds within this series, such as 4c, 4d, 4e, and 4f, exhibited potent activity against four multidrug-resistant Gram-positive strains with a minimum inhibitory concentration (MIC) of 2 µg/mL. nih.gov However, these compounds showed weaker to no activity against the Gram-negative strain E. coli at concentrations up to 64 µg/mL. nih.gov

In another study, N-(4-bromophenyl)furan-2-carboxamide and its functionalized analogues were synthesized and tested against drug-resistant clinical isolates. mdpi.com The parent compound, N-(4-bromophenyl)furan-2-carboxamide (compound 3), was identified as the most effective agent against the tested bacteria, showing particular efficacy against NDM-positive Acinetobacter baumannii. mdpi.com

Furthermore, a series of carbamothioyl-furan-2-carboxamide derivatives were synthesized and evaluated for their antimicrobial properties. nih.gov Derivatives containing a 2,4-dinitrophenyl group displayed significant inhibition against all tested bacterial and fungal strains, with MIC values ranging from 150.7 to 295 µg/mL. nih.govmdpi.com The antibacterial activity is thought to be facilitated by the nucleophilic nature of nitrogen and sulfur atoms, which may aid in penetrating the bacterial cell wall. mdpi.com

Table 1: Antibacterial Activity of Furan-2-carboxamide Analogues

| Compound/Analogue Class | Pathogen | Activity (MIC) | Reference |

|---|---|---|---|

| (S,Z)-2-(5-((5-(substituted-phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acids (Compounds 4c, 4d, 4e, 4f) | Multidrug-resistant S. aureus (MRSA) | 2 µg/mL | nih.gov |

| (S,Z)-2-(5-((5-(substituted-phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acids | S. aureus KCTC 503 | 4 µg/mL | nih.gov |

| (S,Z)-2-(5-((5-(substituted-phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acids | E. coli 1356 | >64 µg/mL | nih.gov |

| N-(4-bromophenyl)furan-2-carboxamide | Drug-Resistant A. baumannii, K. pneumoniae, E. cloacae, S. aureus | Most effective of series | mdpi.com |

Antifungal Efficacy and Spectrum of Activity

The antifungal properties of furan-2-carboxamide derivatives have shown considerable promise, in some cases exceeding their antibacterial effects. nih.gov A study on carbamothioyl-furan-2-carboxamide derivatives revealed significant antifungal activity against multiple fungal strains. nih.govmdpi.com

Specifically, compounds designated as 4a, 4b, 4c, and 4f from this series were potent against all tested fungal species, producing inhibition zones of 12–19 mm at a concentration of 10 mg/mL. nih.gov The corresponding MIC values for these compounds were in the range of 120.7–190 µg/mL. nih.govmdpi.com Other derivatives, 4d and 4e, also demonstrated efficacy, though against a narrower spectrum of two fungal strains, with inhibition zones between 11–18 mm and MICs from 122.1–186 µg/mL. nih.govmdpi.com The inclusion of furan, thiazole (B1198619), and thiophene (B33073) moieties in carbamothioyl-aryl-2-carboxamide structures has been associated with their antifungal potential. nih.gov

Table 2: Antifungal Activity of Carbamothioyl-Furan-2-Carboxamide Derivatives

| Compound | Activity Metric | Value | Fungal Strains | Reference |

|---|---|---|---|---|

| 4a, 4b, 4c, 4f | Inhibition Zone (at 10 mg/mL) | 12–19 mm | All tested strains | nih.gov |

| 4a, 4b, 4c, 4f | MIC | 120.7–190 µg/mL | All tested strains | nih.govmdpi.com |

| 4d, 4e | Inhibition Zone (at 10 mg/mL) | 11–18 mm | Two tested strains | nih.gov |

Antibiofilm Formation Inhibition

Furan-2-carboxamides have been identified as effective inhibitors of biofilm formation, a key virulence factor in many pathogenic bacteria. A study focused on a diverse collection of furan-2-carboxamides reported significant antibiofilm activity against Pseudomonas aeruginosa. researchgate.netnih.govnih.gov The design of these compounds involved the bioisosteric replacement of the furanone ring, which is known to be unstable in aqueous media, with a more stable furan-2-carboxamide moiety. nih.govresearchgate.net

Within the tested series, carbohydrazide and triazole derivatives demonstrated notable activity. researchgate.netnih.gov The carbohydrazide compound 4b was the most potent, achieving 58% inhibition of P. aeruginosa biofilm formation. researchgate.netnih.govresearchgate.net This compound reached a 50% reduction in biofilm at a concentration of 50 μM. nih.gov Further investigation showed that treatment with active furan-2-carboxamides led to a reduction in virulence factors such as pyocyanin (B1662382) and proteases in P. aeruginosa, suggesting an anti-quorum sensing mechanism of action, potentially targeting the LasR receptor. researchgate.netnih.gov

Table 3: Antibiofilm Activity of Furan-2-carboxamide Derivatives against P. aeruginosa

| Compound Series | Key Compound | Biofilm Inhibition | Reference |

|---|---|---|---|

| Carbohydrazides | 4b | 58% | researchgate.netnih.govresearchgate.net |

| Triazoles | 7d, 7e | >30% | nih.gov |

Enzymatic Inhibition and Receptor Antagonism Studies of Furan-2-carboxamide Analogues

Topoisomerase II (Top-II) Enzyme Inhibition

Topoisomerase II (Top-II) is a critical enzyme in DNA replication and a validated target for anticancer drugs. embopress.org Certain nitrofuran-based compounds, which share a core structural feature with furan-2-carboxamides, have been identified as inhibitors of Top-II. researchgate.net In one study, a series of nitrofuran compounds were found to inhibit Top-II activity in vitro at concentrations similar to those required for their other biological effects. researchgate.net These findings suggest that the furan ring system can serve as a scaffold for the development of Top-II inhibitors. Chemotherapeutics like etoposide (B1684455) and doxorubicin (B1662922) function as Top-II poisons by stabilizing the enzyme-DNA complex, which leads to cytotoxic DNA breaks. embopress.org

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. rsc.orgdovepress.com Consequently, inhibiting VEGFR-2 is a major strategy in cancer therapy. rsc.orgnih.gov

Several studies have highlighted the potential of furan-2-carboxamide analogues as potent VEGFR-2 inhibitors. A series of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives were developed and evaluated for their inhibitory activity. rsc.orgresearchgate.net Compounds from this series, particularly 92 and 93, were identified as highly effective inhibitors of VEGFR-2, with IC₅₀ values of 7.4 ± 0.8 nM and 7.6 ± 0.4 nM, respectively. rsc.org Molecular docking studies indicated that these compounds fit well into the ATP-binding site of the receptor. rsc.org

In another study, novel furopyrimidine and thienopyrimidine-based derivatives were designed as VEGFR-2 inhibitors. nih.gov Several of these compounds demonstrated potent, dose-related inhibition of the VEGFR-2 kinase enzyme, with IC₅₀ values in the nanomolar range. Specifically, thieno[2,3-d]pyrimidine (B153573) derivatives 21b, 21c, and 21e showed IC₅₀ values of 33.4 nM, 47.0 nM, and 21 nM, respectively. nih.gov

Table 4: VEGFR-2 Inhibition by Furan-2-carboxamide Analogues and Related Compounds

| Compound/Analogue Class | IC₅₀ (VEGFR-2) | Reference |

|---|---|---|

| N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide (Compound 92) | 7.4 ± 0.8 nM | rsc.org |

| N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide (Compound 93) | 7.6 ± 0.4 nM | rsc.org |

| Thieno[2,3-d]pyrimidine derivative (Compound 21e) | 21 nM | nih.gov |

| Thieno[2,3-d]pyrimidine derivative (Compound 21b) | 33.4 nM | nih.gov |

SARS-CoV-2 Main Protease (Mpro) Inhibition

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an enzyme essential for the virus's replication cycle, making it a prime target for antiviral drug development. nih.govnih.govmdpi.com Furan-containing compounds have emerged as potential inhibitors of this enzyme.

A study focusing on 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives identified them as novel SARS-CoV-2 Mpro inhibitors. nih.gov Through screening and optimization, compound F8 was initially identified with an IC₅₀ value of 21.28 μM. nih.gov Further structural modifications led to the discovery of more potent non-peptidomimetic inhibitors, with compounds F8-B6 and F8-B22 exhibiting IC₅₀ values of 1.57 μM and 1.55 μM, respectively. nih.gov These findings highlight the potential of the furan scaffold in designing new antiviral agents against SARS-CoV-2. nih.gov

Table 5: Inhibition of SARS-CoV-2 Mpro by Furan-containing Analogues

| Compound | IC₅₀ (Mpro) | Reference |

|---|---|---|

| F8 | 21.28 μM | nih.gov |

| F8-S43 | 10.76 μM | nih.gov |

| F8-B22 | 1.55 μM | nih.gov |

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Currently, there is no publicly available scientific literature that specifically details the in vitro inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). While research has been conducted on other furan-2-carboxamide derivatives as potential cholinesterase inhibitors, data for the 4-methylphenyl substituted variant remains to be published.

Urease Enzyme Inhibition

The potential of this compound to inhibit the urease enzyme has not been specifically documented in available research. Studies on other substituted furan-2-carboxamide and furan-based chalcone (B49325) derivatives have shown varied levels of urease inhibition, suggesting the furan scaffold could be a basis for developing such inhibitors. nih.gov However, specific inhibitory concentrations (IC₅₀) for this compound are not found in the current body of scientific literature.

Melanin (B1238610) Concentrating Hormone Receptor 1 (MCH-R1) Antagonism

There is no specific data available from in vitro binding assays or functional studies to confirm or quantify the antagonistic activity of this compound at the melanin concentrating hormone receptor 1 (MCH-R1). Although MCH-R1 is a target of interest for various therapeutic areas and numerous antagonists have been developed, the activity of this particular compound has not been reported.

Succinate (B1194679) Dehydrogenase (SDH) Inhibition in Fungicidal Research

In the field of fungicidal research, carboxamides are a well-known class of succinate dehydrogenase (SDH) inhibitors. However, specific studies detailing the in vitro inhibitory effects (e.g., EC₅₀ values) of this compound on fungal SDH are not present in the accessible scientific literature. Research has focused on other carboxamide structures, and while the furan ring is a component of some biologically active molecules, its role in the context of SDH inhibition by this specific compound is uncharacterized.

Carbonic Anhydrase (CA) Inhibition

In vitro inhibitory data for this compound against various isoforms of carbonic anhydrase (CA) is not available in the public domain. While sulfonamide derivatives containing furan and carboxamide moieties have been investigated as CA inhibitors, the specific inhibitory constants (Kᵢ) for this compound have not been determined or reported. nih.gov

Particulate Guanylyl Cyclase B Receptor (GC-B) Modulation

Research into small molecule modulators of the particulate guanylyl cyclase B (GC-B) receptor has identified the 5-aryl furan-2-carboxamide core as a promising scaffold. oup.com High-throughput screening and subsequent hit-to-lead evolution have prioritized this chemical series for the development of positive allosteric modulators (PAMs) of the GC-B receptor. oup.comnih.gov These compounds are of interest for their potential therapeutic applications in conditions such as myocardial fibrosis. oup.comnih.gov

While the broader class of 5-aryl furan-2-carboxamides has been highlighted, specific data on the modulatory activity of the 4-methylphenyl derivative, this compound, including its potency and efficacy in modulating GC-B receptor signaling, have not been detailed in the available literature. Further studies are required to characterize the specific interaction and functional consequence of this particular substitution pattern on GC-B receptor activity.

Structure Activity Relationship Sar Investigations and Molecular Design Principles for 5 4 Methylphenyl Furan 2 Carboxamide Derivatives

Elucidation of Key Structural Motifs for Optimal Biological Activity within the Furan-2-carboxamide Scaffold

The furan-2-carboxamide core is a recurring motif in a multitude of biologically active compounds. ijabbr.com Its inherent properties, including its planarity and ability to participate in hydrogen bonding and other non-covalent interactions, make it a privileged scaffold in drug discovery. ijabbr.comresearchgate.net Studies have shown that the furan (B31954) ring itself is not merely a passive linker but an active contributor to the molecule's pharmacological profile. acs.org The oxygen atom within the furan ring can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets.

The carboxamide linkage (-CONH-) is another pivotal structural element. It serves as a rigidifying unit and provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). The spatial arrangement and electronic properties of this amide bond are critical for orienting the substituent groups correctly within a receptor's binding pocket. For instance, in a series of anthra[2,3-b]furan-2-carboxamides, the positioning of the carboxamide moiety was found to be fundamental to their cytotoxic profiles and mechanisms of action. epa.gov

Research into various furan-2-carboxamide derivatives has highlighted that the core scaffold often requires specific substitutions at the C5 position of the furan ring and on the amide nitrogen to achieve significant biological activity. nih.govnih.gov For example, the presence of an aryl group at the C5 position of the furan ring is a common feature in potent derivatives. nih.gov

Impact of Substituent Modifications on the Aryl Moiety (e.g., 4-Methylphenyl) on Potency and Selectivity

The nature and position of substituents on the aryl ring at the C5 position of the furan scaffold, such as the 4-methylphenyl group in the parent compound, have a profound impact on the potency and selectivity of these derivatives. Systematic investigations have demonstrated that even minor alterations to this part of the molecule can lead to significant changes in biological activity.

In the development of urotensin-II (UT) receptor antagonists, a series of 5-aryl-furan-2-carboxamide derivatives were synthesized and evaluated. nih.gov This study revealed that the substituent pattern on the 5-phenyl ring was a key determinant of antagonist potency. While the parent 5-phenyl and the 4-methylphenyl analogs showed some activity, the introduction of halogen atoms, particularly fluorine, led to a marked increase in potency. The 3,4-difluorophenyl analog was identified as a highly potent UT antagonist with an IC₅₀ value of 6 nM. nih.gov This suggests that the electronic properties and the ability of the substituents to form specific interactions, such as halogen bonds, are critical for high-affinity binding.

Similarly, in the context of anticancer agents, modifications to the aryl moiety have been shown to modulate activity. A study on carbamothioyl-furan-2-carboxamide derivatives found that a p-tolyl group (structurally similar to the 4-methylphenyl group) on the carbamothioyl nitrogen resulted in the highest anticancer activity against hepatocellular carcinoma cell lines. mdpi.comnih.gov The position of the substituent on the phenyl ring also matters; para-substituted products were often obtained in better yields due to reduced steric hindrance compared to ortho- or meta-substituted analogs. mdpi.com

The following table summarizes the impact of different substituents on the 5-aryl ring on the potency of urotensin-II receptor antagonists. nih.gov

| Compound | Substituent (R) on 5-Aryl Ring | IC₅₀ (nM) |

| 1a | H | 120 |

| 1b | 4-CH₃ | 100 |

| 1t | 4-F | 20 |

| 1u | 4-Cl | 25 |

| 1y | 3,4-di-F | 6 |

Influence of Chemical Modifications at the Carboxamide Nitrogen and Furan Ring Positions

Modifications at the carboxamide nitrogen and other positions on the furan ring are crucial for tuning the biological activity of furan-2-carboxamide derivatives. The group attached to the amide nitrogen plays a significant role in defining the molecule's interactions with its biological target.

For instance, in the pursuit of antibiofilm agents against Pseudomonas aeruginosa, a diversity-oriented synthesis of furan-2-carboxamides revealed that the nature of the linker attached to the amide nitrogen was critical. nih.gov It was found that carbohydrazide (B1668358) and triazole linkers led to significant antibiofilm activity, while a 1,4-diaminobenzene linker resulted in a drop in activity. nih.gov This highlights the importance of the linker's length, flexibility, and hydrogen bonding capacity. nih.gov

Furthermore, modifications to the furan ring itself, although less common than substitutions at the C5 position, can also influence activity. Methyl substituents on the furan ring have been shown to have a relatively weak effect on the rate of certain photochemical reactions, suggesting that the core furan structure is robust. acs.org However, in the context of HIF-1 inhibitors based on the YC-1 structure, replacing the furan ring with a thiophene (B33073) ring resulted in improved inhibitory activity, demonstrating that the heteroatom of the five-membered ring can be a target for modification. nih.gov

The following table presents data on the antibiofilm activity of furan-2-carboxamides with different linkers attached to the carboxamide nitrogen. nih.gov

| Compound Series | Linker Type | Biofilm Inhibition (%) at 50 µM |

| 4 | N-Acylcarbohydrazides | High (e.g., 4b showed 58% inhibition) |

| 5 | 1,4-Diaminobenzene | Low (generally < 20%) |

| 7 | Triazoles | High |

Rational Design Strategies based on SAR Elucidation for Enhanced Therapeutic Potential

The structure-activity relationship (SAR) data gathered from modifying the furan-2-carboxamide scaffold provide a roadmap for the rational design of new and improved therapeutic agents. By understanding which structural motifs are essential for activity and how different substituents modulate potency and selectivity, medicinal chemists can design molecules with enhanced properties.

A key strategy involves focusing on the most promising regions of the molecule for modification. For example, the consistent finding that the 5-aryl substituent is a major determinant of potency in several contexts suggests that this position is a prime target for optimization. nih.gov Based on the observation that 3,4-difluoro substitution on the 5-phenyl ring led to a highly potent urotensin-II antagonist, further exploration of other halogenated and electron-withdrawing groups at this position would be a rational approach to discover even more potent compounds. nih.gov

Similarly, the insights gained from modifying the carboxamide nitrogen substituents can guide the design of derivatives with improved pharmacokinetic or pharmacodynamic properties. The use of linkers like triazoles, which are known to be stable and can act as amide bioisosteres, is a promising strategy. nih.gov Molecular modeling and docking studies can be employed to visualize how different linkers and substituents fit into the target's binding site, allowing for the design of molecules with optimized interactions. nih.gov

The design of novel furan-based anticancer agents has also benefited from SAR-driven strategies. By identifying that certain furan-diketopiperazine derivatives act as potent microtubule inhibitors, researchers can focus on synthesizing analogs with modifications predicted to enhance this activity. researchgate.net

Bioisosterism and Scaffold Hopping Approaches in Furan-2-carboxamide Optimization

Bioisosterism and scaffold hopping are powerful tools in medicinal chemistry for optimizing lead compounds. nih.govu-strasbg.frnih.gov These strategies involve replacing parts of a molecule with other groups or scaffolds that retain the desired biological activity while improving other properties like metabolic stability, solubility, or synthetic accessibility. nih.govresearchgate.net

In the context of furan-2-carboxamides, bioisosteric replacement can be applied to various parts of the molecule. For example, the furan ring itself can be replaced with other five-membered heterocycles like thiophene or pyrazole (B372694). As seen in the development of YC-1 derivatives, replacing the furan with a thiophene ring led to a significant increase in HIF-1 inhibitory activity. nih.gov The carboxamide bond can also be replaced with bioisosteric groups such as a triazole ring, which was shown to be a successful strategy in developing antibiofilm agents. nih.gov The triazole ring can mimic the hydrogen bonding properties of the amide while offering greater metabolic stability. nih.govresearchgate.net

Scaffold hopping involves a more drastic change, where the entire core structure of the molecule is replaced with a different scaffold that maintains the key pharmacophoric features. nih.govnih.gov This can lead to the discovery of novel chemical classes with similar biological activities but potentially different intellectual property landscapes. For furan-2-carboxamides, one could envision replacing the furan-carboxamide core with a benzofuran (B130515) or indole (B1671886) scaffold, while retaining the key substituents that have been identified as crucial for activity. The goal is to present the same pharmacophoric elements in a new three-dimensional arrangement. u-strasbg.fr

An example of a bioisosteric replacement is the substitution of a carboxylic acid group with a tetrazole, as both are acidic and can participate in similar interactions. researchgate.net While not directly applied to the core furan-2-carboxamide in the provided sources, this principle illustrates the types of transformations that can be explored.

Computational Chemistry and Advanced Molecular Modeling of 5 4 Methylphenyl Furan 2 Carboxamide and Analogues

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor or enzyme, to form a stable complex. This analysis is fundamental in rational drug design, as it helps to elucidate the structural basis of a ligand's biological activity.

Molecular docking simulations are employed to predict how 5-(4-Methylphenyl)furan-2-carboxamide and its analogues fit into the binding pocket of a biological target. These simulations calculate the most stable binding poses and identify the specific amino acid residues involved in the interaction. For furan-2-carboxamide derivatives, the core scaffold is crucial for establishing key interactions. The carbonyl group of the carboxamide moiety is often predicted to form hydrogen bonds with residues such as tryptophan or tyrosine within a receptor's binding cavity. nih.gov

Table 1: Predicted Interaction Sites for this compound in a Hypothetical Enzyme Active Site

| Interacting Residue | Interaction Type | Ligand Moiety Involved |

| TYR 88 | Hydrogen Bond | Carboxamide Oxygen |

| TRP 65 | Hydrogen Bond | Carboxamide N-H |

| LEU 110 | Hydrophobic | 4-Methylphenyl Group |

| PHE 101 | π-π Stacking | Furan (B31954) Ring |

| VAL 68 | van der Waals | Phenyl Ring |

This table is a hypothetical representation based on common interaction types for similar scaffolds.

Following molecular docking, methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to provide a more accurate estimation of the binding free energy (ΔG_bind) of a ligand-protein complex. researchgate.net This "end-state" method calculates the binding energy based on molecular dynamics (MD) simulations, offering a more refined ranking of potential inhibitors than docking scores alone. nih.govfrontiersin.org The MM-GBSA approach calculates the difference in free energy between the bound complex and the unbound receptor and ligand in solution. researchgate.net

The total binding free energy is composed of several energetic terms, including van der Waals energy, electrostatic energy (coulombic), and solvation free energy. researchgate.net The solvation energy itself is split into polar and nonpolar components, which are calculated using the Generalized Born (GB) model and the Solvent Accessible Surface Area (SASA), respectively. nih.gov By comparing the calculated ΔG_bind values for a series of analogues, researchers can prioritize compounds with the most favorable predicted binding affinities for further experimental validation. frontiersin.orgnih.gov

Table 2: Example of MM-GBSA Binding Free Energy Calculations for this compound and Analogues

| Compound | Docking Score (kcal/mol) | ΔG_bind (MM-GBSA) (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_solv (kcal/mol) |

| This compound | -7.5 | -65.8 | -45.2 | -28.9 | 8.3 |

| 5-(4-Fluorophenyl)furan-2-carboxamide | -7.2 | -62.1 | -43.1 | -30.5 | 11.5 |

| 5-(4-Methoxyphenyl)furan-2-carboxamide | -7.8 | -68.4 | -47.6 | -31.2 | 10.4 |

This table contains hypothetical data for illustrative purposes.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule. This knowledge is essential for understanding a compound's intrinsic reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net By employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), researchers can calculate the optimized geometric structure, vibrational frequencies, and various electronic properties of this compound. researchgate.net These calculations are foundational for subsequent analyses, such as Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MESP) mapping. researchgate.netresearchgate.net DFT studies on similar furan-containing molecules have successfully correlated theoretical calculations with experimental data, validating the accuracy of this approach for predicting molecular properties. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.commalayajournal.org The energy of the HOMO is related to the molecule's ionization potential and its susceptibility to electrophilic attack, whereas the LUMO's energy relates to its electron affinity and susceptibility to nucleophilic attack. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. malayajournal.orgnih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. malayajournal.org For furan derivatives, the HOMO is often localized on the furan and phenyl rings, while the LUMO may be distributed across the carboxamide and aromatic systems. malayajournal.org

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound and Analogues

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

| This compound | -5.85 | -1.45 | 4.40 |

| 5-(4-Nitrophenyl)furan-2-carboxamide | -6.20 | -2.10 | 4.10 |

| 5-(4-Aminophenyl)furan-2-carboxamide | -5.50 | -1.30 | 4.20 |

This table contains hypothetical data for illustrative purposes, based on general trends observed in related compounds.

Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. nih.gov The MESP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. researchgate.net Different colors represent different potential values: red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). nih.govresearchgate.net Green and yellow represent areas of intermediate or near-zero potential. researchgate.netresearchgate.net

For this compound, an MESP map would typically show a negative potential (red) around the carbonyl oxygen atom of the amide group, highlighting it as a primary site for hydrogen bond donation or interaction with electrophiles. nih.gov Conversely, the hydrogen atoms of the amide group (-NH2) would exhibit a positive potential (blue), indicating their role as hydrogen bond donors and sites for nucleophilic interaction. researchgate.net The aromatic rings generally show intermediate potential, though the electron-donating methyl group may slightly increase the electron density on the phenyl ring compared to an unsubstituted ring. This visual representation provides immediate insight into the regions of the molecule most likely to engage in intermolecular interactions. malayajournal.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Complex Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and assess the stability of molecular complexes over time. nih.gov This technique provides detailed information on the conformational changes, flexibility, and intermolecular interactions that govern the behavior of a compound like this compound in a simulated biological environment, such as in the presence of a solvent or a target protein.

For this compound, MD simulations can elucidate the stability of its conformation. Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD measures the average deviation of the protein and ligand from their initial positions, with lower and stable RMSD values indicating a stable complex. nih.gov The RMSF, on the other hand, quantifies the fluctuation of individual atoms or residues, highlighting the flexible regions of the molecule.

While specific MD simulation data for this compound is not extensively available in the public domain, studies on similar furan and carboxamide derivatives demonstrate the utility of this approach. For instance, MD simulations have been used to assess the stability of furan-containing compounds within the active sites of enzymes, confirming that the ligand remains stably bound throughout the simulation. nih.gov Such studies often reveal that the compound maintains its key interactions with the target protein, supporting its potential as a stable ligand. nih.gov The dynamic behavior observed in these simulations can provide insights into how this compound might interact with biological targets, revealing the flexibility of the tolyl and furan rings and the conformational stability of the carboxamide linker.

Table 1: Key Parameters in Molecular Dynamics Simulations and Their Significance

| Parameter | Description | Significance for this compound |

| Root Mean Square Deviation (RMSD) | Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. | Indicates the stability of the compound's conformation over time. A stable RMSD suggests the molecule has reached a stable state in the simulated environment. |

| Root Mean Square Fluctuation (RMSF) | Measures the displacement of each atom or residue from its average position during the simulation. | Highlights the flexible regions of the molecule. For this compound, it would show the flexibility of the phenyl and furan rings. |

| Interaction Energy | The sum of electrostatic and van der Waals energies between the ligand and its environment (e.g., a protein). | Quantifies the strength of the interaction between the compound and its target, indicating binding affinity. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and its target over time. | Identifies key hydrogen bonding interactions that contribute to the stability of the complex. The carboxamide group is a potential hydrogen bond donor and acceptor. |

Advanced Intermolecular Interaction Analyses (e.g., QTAIM, RDG, NBO, Hirshfeld Surface Analysis)

To gain a deeper understanding of the bonding and intermolecular interactions that define the properties of this compound, a suite of advanced computational analyses can be employed. These methods provide insights into electron density distribution, non-covalent interactions, and charge transfer.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to characterize chemical bonds and non-covalent interactions. nih.gov This method identifies bond critical points (BCPs) between atoms, and the properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. For this compound, QTAIM could be used to quantify the strength of intramolecular hydrogen bonds and other weak interactions that stabilize the molecular conformation.

Reduced Density Gradient (RDG): The RDG method is used to visualize and identify non-covalent interactions. It plots the RDG against the sign of the second eigenvalue of the Hessian of the electron density multiplied by the electron density itself. This allows for the identification of regions corresponding to strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and strong repulsive interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemical interpretation of the wavefunction in terms of Lewis structures, including lone pairs and bond orbitals. uni-muenchen.de It quantifies the delocalization of electron density from filled (donor) to empty (acceptor) orbitals, which is measured by the second-order perturbation energy (E(2)). For this compound, NBO analysis can reveal hyperconjugative interactions and charge transfer between the phenyl and furan rings, as well as the electronic effects of the methyl and carboxamide substituents.

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. nih.gov The Hirshfeld surface is generated based on the electron distribution of the molecule, and a 2D "fingerprint plot" is derived, which summarizes the different types of intermolecular contacts and their relative contributions to the crystal packing. Studies on related furan-containing compounds have shown that H···H, O···H/H···O, and C···H/H···C interactions are often the most significant contributors to the crystal packing. nih.govresearchgate.net For instance, in a similar sulfonamide derivative containing a furan ring, O···H/H···O interactions accounted for 40.1% of the surface contacts, highlighting the importance of hydrogen bonding. nih.gov

Table 2: Illustrative Hirshfeld Surface Interaction Percentages for a Furan Derivative

| Interaction Type | Contribution (%) |

| H···H | 27.5 |

| O···H/H···O | 40.1 |

| C···H/H···C | 12.4 |

| O···C/C···O | 6.0 |

| O···O | 5.7 |

| C···C | 4.9 |

| Other | 3.4 |

| Data derived from a study on a related furan-containing compound for illustrative purposes. nih.gov |

In Silico Predictions of Theoretical Toxicity Risks and Pharmacokinetic Parameters

In silico methods provide a rapid and cost-effective way to predict the potential toxicity and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a chemical compound before it is synthesized or tested in a laboratory. nih.gov These predictive models are typically based on large datasets of known compounds and use various algorithms, including machine learning and rule-based systems, to correlate chemical structures with biological effects. nih.gov

Pharmacokinetic Parameters (ADME): The ADME properties of a compound are crucial for its potential as a therapeutic agent. In silico tools can predict a range of these parameters. For example, models can estimate a compound's solubility, intestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. Studies on furan-carboxamide derivatives often include in silico ADMET predictions to assess their drug-likeness. nih.gov These predictions are guided by principles such as Lipinski's Rule of Five, which provides a general guideline for oral bioavailability.

Table 3: Commonly Predicted In Silico ADME/Toxicity Parameters and Their Relevance

| Parameter | Predicted Property | Relevance for this compound |

| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent to which the compound will be absorbed from the gut into the bloodstream. |

| Caco-2 Permeability | An in vitro model for predicting intestinal absorption of drugs. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Indicates whether the compound is likely to cross into the central nervous system. |

| Plasma Protein Binding (PPB) | Predicts the extent to which the compound will bind to proteins in the blood, which affects its availability to reach target tissues. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts if the compound is likely to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions. |

| Excretion | Total Clearance | Predicts the rate at which the compound is removed from the body. |

| Toxicity | AMES Mutagenicity | Predicts the potential of the compound to cause DNA mutations. |

| Carcinogenicity | Predicts the potential of the compound to cause cancer. | |

| hERG Inhibition | Predicts the potential for cardiotoxicity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties, or "descriptors," that are most influential on activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues. nih.gov

The development of a QSAR model involves several key steps:

Data Set Preparation: A series of compounds with known biological activities (e.g., IC₅₀ values) is selected. The structures of these compounds are typically optimized using quantum mechanical methods.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates a subset of the calculated descriptors with the observed biological activity. laccei.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

For a class of compounds like 5-aryl-furan-2-carboxamides, QSAR studies can reveal key structural features that influence their activity against a particular biological target. nih.gov For example, a QSAR study on furan-3-carboxamides identified a correlation between physicochemical parameters and antimicrobial activity. nih.gov While a specific QSAR model for this compound is not detailed in the literature, the principles can be applied. Descriptors such as molecular weight, logP (lipophilicity), molar refractivity, and electronic properties of the substituents on the phenyl and furan rings would likely be important for its biological activity.

Table 4: Examples of Molecular Descriptors Used in QSAR Studies and Their Potential Influence

| Descriptor Class | Example Descriptor | Potential Influence on Activity of this compound |

| Constitutional | Molecular Weight (MW) | Can influence absorption and distribution properties. |

| Number of Rotatable Bonds | Relates to the conformational flexibility of the molecule. | |

| Topological | Wiener Index | A measure of molecular branching. |

| Kier & Hall Shape Indices | Describe the shape and size of the molecule. | |

| Geometrical | Molecular Surface Area | Influences solubility and interactions with the biological target. |

| Molecular Volume | Related to the size of the binding pocket the molecule can fit into. | |

| Electronic | Dipole Moment | Affects solubility and the ability to engage in polar interactions. |

| HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. | |

| Physicochemical | LogP | A measure of lipophilicity, which is crucial for membrane permeability. |

| Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. |

By developing a robust QSAR model for a series of analogues of this compound, researchers could predict the activity of novel derivatives and prioritize the synthesis of compounds with the most promising profiles.

Emerging Research Directions and Future Prospects for 5 4 Methylphenyl Furan 2 Carboxamide

Exploration of Undiscovered Biological Activities and Novel Therapeutic Applications

While the broader class of furan-2-carboxamide derivatives has been investigated for several biological activities, the specific profile of 5-(4-Methylphenyl)furan-2-carboxamide remains a fertile ground for discovery. Research has demonstrated that furan-based compounds possess significant anticancer, antimicrobial, and antihyperlipidemic properties. researchgate.netmdpi.comdergipark.org.tr For instance, certain furan-2-carboxamide derivatives have shown potent antiproliferative activity against various cancer cell lines, including human colorectal carcinoma (HCT-116) and breast cancer (MCF-7). nih.govdergipark.org.tr Some derivatives act as microtubule stabilizing agents, inducing cell cycle arrest and apoptosis in cancer cells. nih.gov

Beyond cancer, furan-2-carboxamides have been designed as bioisosteric replacements for the unstable furanone ring in compounds targeting bacterial communication systems. nih.govnih.gov This has led to the discovery of derivatives with significant antibiofilm activity against pathogens like Pseudomonas aeruginosa by potentially targeting the LasR quorum-sensing receptor. nih.govnih.gov Furthermore, studies have revealed the potential of these compounds as antimicrobial agents against various bacterial and fungal strains. mdpi.comresearchgate.net A series of carbamothioyl-furan-2-carboxamide derivatives, for example, showed considerable efficacy against E. coli, S. aureus, and fungal strains. mdpi.com

Future research will likely focus on screening this compound and its novel analogs against a wider range of biological targets. This includes exploring its potential as an antiviral, anti-inflammatory, or neuroprotective agent. The structural simplicity and synthetic accessibility of the furan-2-carboxamide core allow for the creation of diverse chemical libraries, facilitating the discovery of new therapeutic applications.

Table 1: Investigated Biological Activities of Furan-2-Carboxamide Derivatives

| Derivative Class | Biological Activity | Target/Mechanism of Action | Research Finding |

|---|---|---|---|

| General Furan-2-Carboxamides | Anticancer | Tubulin polymerization inhibition, Apoptosis induction | A novel derivative induced G2/M arrest and apoptosis in cancer cells with IC50 values of 4-8 µM. nih.gov |

| Carbamothioyl-furan-2-carboxamides | Anticancer (Liver, Breast) | Not specified | A p-tolyl derivative showed high activity against hepatocellular carcinoma, with a cell viability of 33.29% at 20 µg/mL. mdpi.com |

| Carbamothioyl-furan-2-carboxamides | Antimicrobial | Not specified | Derivatives showed significant inhibition against bacterial and fungal strains with MIC values ranging from 150.7–295 µg/mL. mdpi.com |

| Furan-2-Carbohydrazides & Triazoles | Antibiofilm (P. aeruginosa) | Quorum sensing inhibition (LasR target) | A carbohydrazide (B1668358) derivative achieved 58% biofilm reduction and reduced virulence factors like pyocyanin (B1662382). nih.govnih.gov |

| N-(benzoylphenyl)-2-furamides | Antihyperlipidemic | Not specified | Synthesized compounds showed potential as lipid-lowering agents in rat models. researchgate.net |

Development of Targeted Delivery Systems for Furan-2-carboxamide Agents

A significant challenge in therapy is ensuring that a drug reaches its intended target in the body at a sufficient concentration without causing widespread toxicity. Targeted delivery systems are a key strategy to enhance the efficacy and safety of therapeutic agents. For furan-containing compounds, research has begun into the development of sophisticated delivery vehicles.

One promising approach involves the use of furan-functionalized co-polymers that can self-assemble into nanoparticles. nih.gov These nanoparticles can encapsulate hydrophobic drugs, like many furan-2-carboxamide derivatives, protecting them from degradation and facilitating their transport through the bloodstream. The furan (B31954) groups on the surface of these carriers can be used for specific conjugation chemistry, such as the Diels-Alder reaction with maleimide-modified antibodies. nih.gov This allows for the creation of "immuno-nanoparticles" that can specifically target receptors overexpressed on cancer cells, thereby delivering the cytotoxic payload directly to the tumor site while sparing healthy tissues. nih.gov

Future work could adapt these technologies for this compound. By encapsulating the compound in furan-functionalized polymeric nanoparticles, it may be possible to improve its solubility, stability, and pharmacokinetic profile. Furthermore, by attaching targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface, researchers could direct the compound to specific tissues or cell types, opening up new possibilities for treating localized diseases with greater precision.

Integration of Artificial Intelligence and Machine Learning in De Novo Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. mdpi.com These technologies can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates and predict their properties. researchgate.netexlibrisgroup.com For the furan-2-carboxamide class, AI and ML can be instrumental in several ways.

Generative models, a form of deep learning, can be trained on existing libraries of active compounds to design novel molecules (de novo design) with optimized properties. researchgate.net These models can explore a vast chemical space to propose new furan-2-carboxamide derivatives, like analogs of this compound, that are predicted to have higher potency, better selectivity, or improved drug-like characteristics. For example, AI has been used to design novel inhibitors for targets like the SARS-CoV-2 main protease. researchgate.net

Strategies for Overcoming Molecular Resistance Mechanisms in Pathogens and Cancer Cells

The emergence of resistance to existing drugs is a critical challenge in treating both infectious diseases and cancer. mdpi.com A key direction for future research on this compound is to evaluate its efficacy against resistant strains and to design derivatives that can circumvent these resistance mechanisms.

In oncology, resistance can arise from factors such as the overexpression of drug efflux pumps like P-glycoprotein or the inactivation of tumor suppressor genes like p53. epa.gov Encouragingly, some heteroarene-fused anthraquinones containing a furan ring have demonstrated the ability to kill drug-resistant tumor cells as effectively as non-resistant ones. epa.gov This suggests that the furan scaffold can be a component of molecules that are not susceptible to common resistance mechanisms. Investigating whether this compound or its derivatives can overcome P-glycoprotein-mediated resistance would be a valuable line of inquiry.

In microbiology, resistance is often linked to biofilm formation, which creates a physical barrier to antibiotics. As previously mentioned, furan-2-carboxamides have been developed to inhibit quorum sensing, the cell-to-cell signaling process that governs biofilm production in bacteria like P. aeruginosa. nih.govnih.gov By disrupting this pathway, these compounds can prevent biofilm formation and reduce the expression of other virulence factors, representing a strategy to combat resistance by targeting bacterial cooperation rather than viability. nih.gov Future studies should explore the potential of this compound to act as a quorum sensing inhibitor or to overcome other bacterial resistance mechanisms.

Design of Multi-Target-Directed Ligands for Complex Pathophysiological Conditions

Many diseases, such as cancer, neurodegenerative disorders, and metabolic syndrome, are multifactorial, involving the dysregulation of multiple biological pathways. The traditional "one molecule, one target" approach is often insufficient for these complex conditions. This has led to the rise of multi-target-directed ligands (MTDLs)—single chemical entities designed to interact with two or more distinct targets simultaneously.